{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone
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Overview
Description
{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a fluorophenyl group, and a piperidinyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry
In chemistry, {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar sulfonyl group and have been studied for their activity as potassium channel activators.
N-(5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound also features a piperidinyl group and has been explored for its potential therapeutic applications.
Uniqueness
What sets {5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H20FNO5S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H20FNO5S2/c17-15-5-4-12(25(22,23)13-6-9-24(20,21)11-13)10-14(15)16(19)18-7-2-1-3-8-18/h4-5,10,13H,1-3,6-9,11H2 |
InChI Key |
YDVXDFBPQZZDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
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